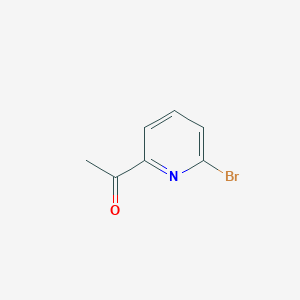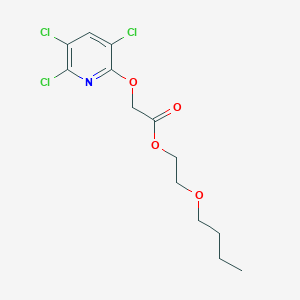![molecular formula C7H3NO3 B057819 フロ[3,4-c]ピリジン-1,3-ジオン CAS No. 4664-08-8](/img/structure/B57819.png)
フロ[3,4-c]ピリジン-1,3-ジオン
概要
説明
3,4-Pyridinedicarboxylic anhydride, also known as cinchomeronic anhydride, is an organic compound with the molecular formula C7H3NO3 and a molecular weight of 149.10 g/mol . It is a derivative of pyridine and is characterized by the presence of two carboxylic anhydride groups attached to the 3rd and 4th positions of the pyridine ring. This compound is used as an important intermediate in various chemical reactions and industrial applications .
科学的研究の応用
3,4-Pyridinedicarboxylic anhydride has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxylic anhydride can be synthesized through the dehydration of 3,4-pyridinedicarboxylic acid. The reaction typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide (P2O5) to remove water and form the anhydride .
Industrial Production Methods: In industrial settings, the production of 3,4-pyridinedicarboxylic anhydride often involves the use of continuous flow reactors to ensure efficient heat transfer and reaction control. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 3,4-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,4-pyridinedicarboxylic acid.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Aminolysis: Involves the use of primary or secondary amines under mild heating.
Reduction: Often employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Hydrolysis: 3,4-Pyridinedicarboxylic acid.
Aminolysis: Corresponding amides.
Reduction: Dihydropyridine derivatives.
作用機序
The mechanism of action of 3,4-pyridinedicarboxylic anhydride involves its reactivity with nucleophiles such as amines and alcohols. The compound undergoes nucleophilic attack, leading to the formation of amides or esters. This reactivity is attributed to the electron-deficient nature of the anhydride carbonyl groups, which makes them susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins .
類似化合物との比較
3,5-Pyridinedicarboxylic acid: Another derivative of pyridine with carboxylic acid groups at the 3rd and 5th positions.
2,3-Pyridinedicarboxylic anhydride: An anhydride derivative with carboxylic anhydride groups at the 2nd and 3rd positions of the pyridine ring.
Uniqueness: 3,4-Pyridinedicarboxylic anhydride is unique due to its specific positioning of the anhydride groups, which imparts distinct reactivity and properties compared to other pyridine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
furo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMGUPDWTWQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963628 | |
| Record name | Furo[3,4-c]pyridine-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-08-8 | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo[3,4-c]pyridine-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG58X2BRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,4-pyridinedicarboxylic anhydride in organic synthesis?
A1: 3,4-Pyridinedicarboxylic anhydride serves as a versatile building block in organic synthesis. Its structure allows for diverse transformations, making it valuable for creating complex molecules. For instance, it acts as a precursor in synthesizing substituted anthraquinones like pixantrone maleate [], a medication. Additionally, it enables the formation of pyridine-annulated pyrrolidine nitroxides through reactions like Grignard methylation []. Its reactivity with organolithium reagents paves the way for synthesizing intricate structures like pyrido[4,3-b]carbazoles [].
Q2: Have researchers been able to isolate and study pyridyne, the reactive intermediate derived from 3,4-pyridinedicarboxylic anhydride?
A2: Yes, researchers have successfully isolated and characterized pyridyne through matrix isolation techniques. Photolysis of 3,4-pyridinedicarboxylic anhydride under specific conditions generates pyridyne, which can then be trapped in an inert matrix at low temperatures. This breakthrough allowed for the first direct observation of pyridyne and enabled the study of its reactivity [].
Q3: What spectroscopic data is available for 3,4-pyridinedicarboxylic anhydride?
A3: 3,4-pyridinedicarboxylic anhydride has been characterized using various spectroscopic techniques, including microwave spectroscopy [, ]. These studies provide insights into its molecular structure and conformation.
Q4: Are there any specific applications of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a compound derived from 3,4-pyridinedicarboxylic anhydride?
A4: Yes, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, synthesized from furo[3,4-c]pyridine-1,3-dione, which in turn can be derived from 3,4-pyridinedicarboxylic anhydride, is recognized as a crucial intermediate in medicinal chemistry []. While specific drug candidates remain undisclosed in the provided literature, its role as a building block highlights its potential for pharmaceutical development.
Q5: What challenges are associated with using 3,4-pyridinedicarboxylic anhydride in synthesizing complex molecules, and how are these addressed?
A5: The synthesis of complex molecules using 3,4-pyridinedicarboxylic anhydride can pose challenges related to yield and purity. For example, during the synthesis of pixantrone maleate, side reactions can lead to impurities. To address this, researchers have developed methods employing specific catalysts like an n-hexane solution of sulfuric acid during Friedel-Crafts acylation and protective groups like Cbz or Fmoc during ethylenediamine coupling, resulting in improved yields and reduced impurities [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)




![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)





